Cas no 18063-20-2 ((+)-8c-(3-hydroxy-3-methyl-butyl)-4,8t-dimethoxy-5,6,7,8-tetrahydro-furo[2,3-b]quinolin-7r-ol)

(+)-8c-(3-hydroxy-3-methyl-butyl)-4,8t-dimethoxy-5,6,7,8-tetrahydro-furo[2,3-b]quinolin-7r-ol structure
18063-20-2 structure
Nome del prodotto:(+)-8c-(3-hydroxy-3-methyl-butyl)-4,8t-dimethoxy-5,6,7,8-tetrahydro-furo[2,3-b]quinolin-7r-ol
Numero CAS:18063-20-2
MF:C18H25NO5
MW:335.394805669785
CID:2048679
PubChem ID:644731

(+)-8c-(3-hydroxy-3-methyl-butyl)-4,8t-dimethoxy-5,6,7,8-tetrahydro-furo[2,3-b]quinolin-7r-ol Proprietà chimiche e fisiche

Nomi e identificatori

    • (+)-8c-(3-hydroxy-3-methyl-butyl)-4,8t-dimethoxy-5,6,7,8-tetrahydro-furo[2,3-b]quinolin-7r-ol
    • 8-(3-hydroxy-3-methyl-butyl)-4,8-dimethoxy-5,6,7,8-tetrahydro-furo[2,3-b]quinolin-7-ol
    • Perforin
    • Perforine
    • 8-(3-hydroxy-3-methylbutyl)-4,8-dimethoxy-6,7-dihydro-5H-furo[2,3-b]quinolin-7-ol
    • 18063-20-2
    • 5,6,7,8-Tetrahydro-7-hydroxy-4,8-dimethoxy-alpha,alpha-dimethylfuro[2,3-b]quinoline-8-propanol
    • AG-690/34553030
    • DTXSID201347429
    • CHEMBL1498447
    • 8-(3-hydroxy-3-methylbutyl)-4,8-dimethoxy-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-7-ol
    • HMS1607K09
    • STL443723
    • HMS2377A05
    • AJ-738/21161003
    • 8-(3-HYDROXY-3-METHYLBUTYL)-4,8-DIMETHOXY-5H,6H,7H-FURO[2,3-B]QUINOLIN-7-OL
    • SMR000001290
    • MLS000028237
    • 8-(3-HYDROXY-3-METHYLBUTYL)-4,8-DIMETHOXY-5H,6H,7H,8H-FURO[2,3-B]QUINOLIN-7-OL
    • AKOS001487970
    • AKOS022000318
    • CBDivE_012925
    • Oprea1_448194
    • 313958-49-5
    • CCG-111891
    • Oprea1_372075
    • Inchi: InChI=1S/C18H25NO5/c1-17(2,21)8-9-18(23-4)13(20)6-5-11-14(22-3)12-7-10-24-16(12)19-15(11)18/h7,10,13,20-21H,5-6,8-9H2,1-4H3
    • Chiave InChI: KHGNFPUMBJSZSM-UHFFFAOYSA-N
    • Sorrisi: COc1c2CCC(O)C(CCC(C)(C)O)(OC)c2nc2occc12

Proprietà calcolate

  • Massa esatta: 335.173
  • Massa monoisotopica: 335.173
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 5
  • Complessità: 445
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 85A^2
  • XLogP3: 1.5
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
BIOOKE MICROELECTRONICS CO.,LTD
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd